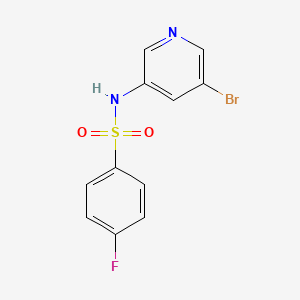

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Übersicht

Beschreibung

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide: is a chemical compound that features a bromopyridine moiety and a fluorobenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.

Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate.

Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include azido, cyano, or other substituted pyridine derivatives.

Coupling Reactions: Products include biaryl or vinyl-substituted pyridine derivatives.

Oxidation/Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

1.1. Cancer Treatment

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide has been identified as a promising inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell signaling pathways. The inhibition of PI3K is linked to the suppression of tumor growth and proliferation in various cancer types, including melanoma and leukemia.

Case Study:

A study demonstrated that compounds similar to this compound showed significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent efficacy. For instance, derivatives exhibited IC50 values as low as 0.092 μM against HL-60 cells, suggesting their potential for further development as targeted cancer therapies .

2.1. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that modifications to the bromine and fluorine substituents can significantly affect their binding affinity and biological activity. The presence of the bromopyridine moiety enhances interaction with the target enzyme, leading to improved therapeutic outcomes .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving the reaction of 5-bromopyridine with fluorinated benzenesulfonamides. The synthesis typically yields an off-white crystalline solid, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

4.1. Direct Fluorination Techniques

This compound also serves as a versatile reagent in synthetic chemistry, particularly in direct fluorination processes for (hetero)aromatic compounds. Its ability to participate in C–H bond activation reactions makes it valuable for developing new fluorinated pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromopyridine and fluorobenzenesulfonamide groups can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

- N-(5-bromopyridin-3-yl)-4-chlorobenzenesulfonamide

- N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide

- N-(5-bromopyridin-3-yl)-4-nitrobenzenesulfonamide

Comparison: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzenesulfonamide group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, altering lipophilicity, and enhancing binding affinity to biological targets. This makes this compound potentially more effective in certain applications compared to its analogs with different substituents.

Biologische Aktivität

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with bromine at the 5-position and a fluorinated benzene sulfonamide moiety. The synthesis of similar compounds often involves reactions that introduce the sulfonamide group to the aromatic system, typically through electrophilic aromatic substitution or nucleophilic addition methods.

1. Adipogenic Activity

Recent studies have highlighted the adipogenic activity of derivatives related to this compound. In particular, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were evaluated in 3T3-L1 adipocytes, showing significant stimulation of adipocyte differentiation. These compounds were found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and glucose homeostasis .

Table 1: Summary of Adipogenic Activity in 3T3-L1 Cells

| Compound | Concentration (μg/mL) | Adipogenesis Stimulation |

|---|---|---|

| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | 20 | Significant |

| Control (Untreated) | - | None |

2. Antidiabetic Effects

In vivo studies using db/db mice demonstrated that certain derivatives, including those related to this compound, exhibited notable reductions in plasma glucose levels. The mechanism appears to involve PPARγ activation, leading to improved insulin sensitivity without the adverse effects commonly associated with traditional PPARγ agonists like rosiglitazone .

Case Study: PPARγ Agonism

A pivotal study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications at specific positions significantly influenced their biological activity. For instance, replacing certain groups on the pyridine ring altered PPARγ activation levels and adipogenic effects. The findings suggest that careful design can yield compounds with enhanced therapeutic profiles while minimizing side effects .

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.